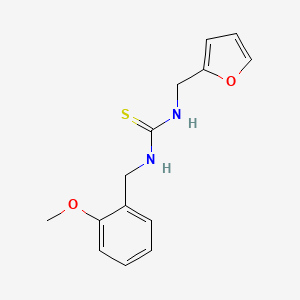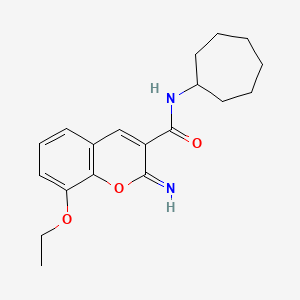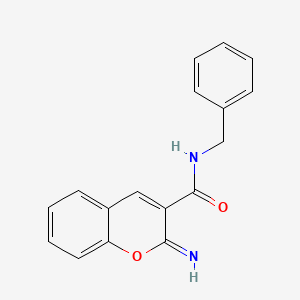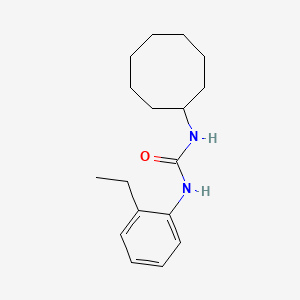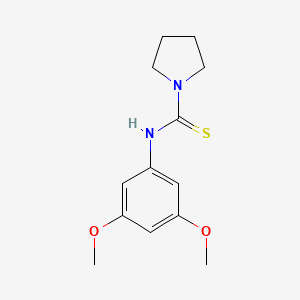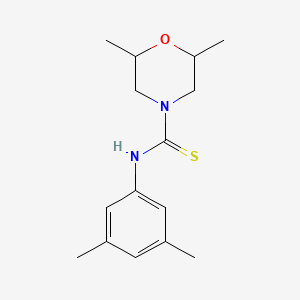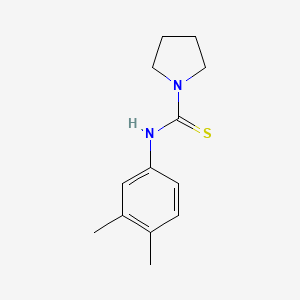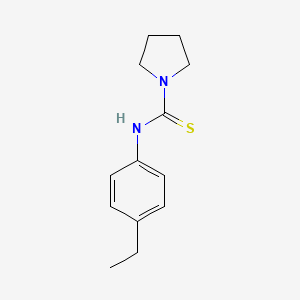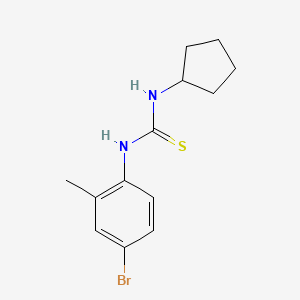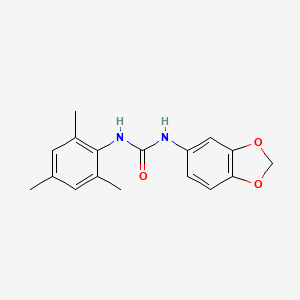
N-1,3-benzodioxol-5-yl-N'-mesitylurea
Overview
Description
N-1,3-benzodioxol-5-yl-N'-mesitylurea, also known as BDMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDMU is a white crystalline powder that belongs to the class of urea derivatives. It has a molecular formula of C20H20N2O3 and a molecular weight of 336.39 g/mol.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N'-mesitylurea has been studied for its potential applications in various fields, including cancer treatment, enzyme inhibition, and as a fluorescent probe. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of the proteasome. This compound has also been studied as an inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes such as respiration, acid-base balance, and bone resorption. Additionally, this compound has been used as a fluorescent probe for the detection of zinc ions in biological systems.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-mesitylurea varies depending on its application. In cancer treatment, this compound induces apoptosis by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. This compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase by binding to its active site, thereby preventing the conversion of carbon dioxide to bicarbonate ions. As a fluorescent probe, this compound binds to zinc ions in biological systems, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer treatment, this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of the proteasome. Inhibition of the proteasome results in the accumulation of intracellular proteins, leading to cellular stress and apoptosis. This compound has also been shown to inhibit the activity of carbonic anhydrase, which is involved in various physiological processes such as respiration, acid-base balance, and bone resorption. As a fluorescent probe, this compound binds to zinc ions in biological systems, resulting in a change in fluorescence intensity.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-1,3-benzodioxol-5-yl-N'-mesitylurea in lab experiments is its ability to selectively inhibit the activity of the proteasome, which is involved in various cellular processes. This compound has also been shown to have a high affinity for carbonic anhydrase, making it a useful tool for studying the enzyme's activity. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve and handle.
Future Directions
There are several future directions for the study of N-1,3-benzodioxol-5-yl-N'-mesitylurea. One potential direction is the development of this compound derivatives with improved solubility and selectivity for specific targets. Another direction is the study of this compound in combination with other compounds for the treatment of cancer. Additionally, the use of this compound as a fluorescent probe for the detection of zinc ions in biological systems could be further explored. Finally, the study of this compound in other physiological processes, such as bone resorption and respiration, could provide further insights into its potential applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including cancer treatment, enzyme inhibition, and as a fluorescent probe. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action varies depending on its application. Although there are limitations to using this compound in lab experiments, there are several future directions for its study that could provide further insights into its potential applications.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2,4,6-trimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-10-6-11(2)16(12(3)7-10)19-17(20)18-13-4-5-14-15(8-13)22-9-21-14/h4-8H,9H2,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJVZFQSPXGMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)NC2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824209 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



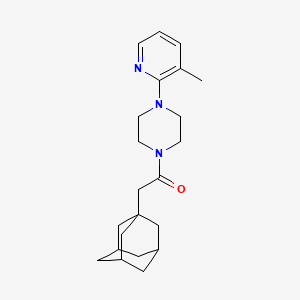
![N'-cyclopentyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4287303.png)
